molecular formula C15H15NO5 B3032495 Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate CAS No. 2007919-57-3

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Cat. No.: B3032495
CAS No.: 2007919-57-3
M. Wt: 289.28
InChI Key: NYMVTRXBVQICHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with diethyl oxalate under reflux conditions . Another method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture at 65°C for 28 hours . These methods typically yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and substituted quinolines, which have significant biological and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMVTRXBVQICHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155621
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-57-3
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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